N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 3-methylphenylacetamide moiety. The benzothienopyrimidine core contributes to its bioactivity by interacting with key enzymatic targets, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as observed in related derivatives .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-5-4-6-13(9-12)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBHZOLREOSNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C19H19N3O2S, with a molecular weight of approximately 349.4 g/mol. The compound features a benzothieno-pyrimidine core, which is crucial for its biological activity.
Anticancer Properties
Preliminary studies have indicated that N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits notable anticancer activity. It has been evaluated using the National Cancer Institute's 60 cell line screening protocol, showing efficacy against various cancer types. The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for tumor growth and survival.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 5.2 | |
| Lung Cancer | A549 | 6.8 | |
| Colon Cancer | HCT116 | 4.5 |
The exact mechanisms through which N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with DNA and inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into the modifications that enhance biological activity. Compounds with similar thienopyrimidine cores have demonstrated varying degrees of anticancer efficacy based on substituent variations.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)... | Similar thienopyrimidine core | Anticancer activity |
| 2-(4-amino-3-methylphenyl)benzothiazole | Benzothiazole core | Selective antitumor agent |
| N-(3-fluoro-4-methylphenyl)-2-{[3-(4-chlorophenyl)... | Contains a chloro-substituted aromatic ring | Potential anti-inflammatory effects |
Case Studies
Several case studies have highlighted the potential therapeutic applications of N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
The benzothieno[3,2-d]pyrimidine core differentiates this compound from analogs with quinazoline (e.g., ) or benzofuropyrimidine (e.g., ) cores. For instance:
Table 1: Core Heterocycle Comparison
Substituent Variations on the Acetamide Side Chain
The 3-methylphenyl group in the target compound contrasts with substituents in analogs:
- Methoxyphenyl groups (e.g., 2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide, ) improve solubility but may reduce binding affinity due to steric bulk .
- Thiophene-containing derivatives (e.g., compounds 8–11 in ) exhibit higher molecular weights (~500 Da) and distinct hydrogen-bonding profiles .
Table 2: Substituent Impact on Physicochemical Properties
Pharmacological Activity Comparison
- Anti-inflammatory Activity: Benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1–11 in ) suppress COX-2, iNOS, and IL-8 expression at micromolar concentrations. The target compound’s 3-methylphenyl group may optimize steric interactions with COX-2’s hydrophobic pocket .
- Anticancer Potential: Thiophene-substituted analogs () demonstrate in vitro cytotoxicity against breast cancer cells (IC₅₀: 5–20 μM), with molecular weight and substituent polarity correlating with efficacy .
- Antimicrobial Effects: Quinazoline-acetamide hybrids (e.g., ) inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) at IC₅₀ values of 1–5 μM, suggesting scaffold versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
